![molecular formula C20H30N4O3 B6023094 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 by researchers at the pharmaceutical company GlaxoSmithKline. Since then, BRL-15572 has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway, which is involved in reward processing. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior. In addition, blocking the dopamine D3 receptor may improve cognitive function in disorders such as schizophrenia, which are associated with abnormalities in the mesolimbic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons from oxidative stress. However, it is important to note that these effects have only been observed in animal models, and may not necessarily translate to humans.
実験室実験の利点と制限
One advantage of using 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using this compound is that it may not accurately reflect the effects of other drugs that act on the dopamine system, as it only targets the dopamine D3 receptor.
将来の方向性
There are several future directions for research on 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide. One area of interest is its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine whether this compound is effective in these disorders, and to identify any potential side effects. In addition, researchers may be interested in developing new drugs that target the dopamine D3 receptor, based on the structure of this compound. Finally, more studies are needed to determine the biochemical and physiological effects of this compound in humans, and to determine whether it is safe and effective for use in humans.
合成法
The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide involves several steps. The starting material is 1,3-benzodioxole, which is reacted with methylamine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperazine. This intermediate is then reacted with N-ethyl-1-piperidinecarboxylic acid to form this compound.
科学的研究の応用
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide has been studied for its potential therapeutic applications in several areas, including addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia, and may have potential as a treatment for this disorder. Finally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-2-21-20(25)24-7-3-4-17(14-24)23-10-8-22(9-11-23)13-16-5-6-18-19(12-16)27-15-26-18/h5-6,12,17H,2-4,7-11,13-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBMHCLHVYRFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

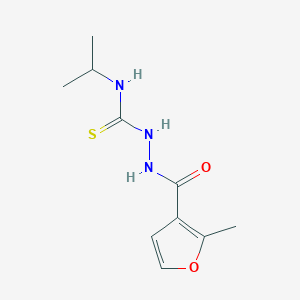
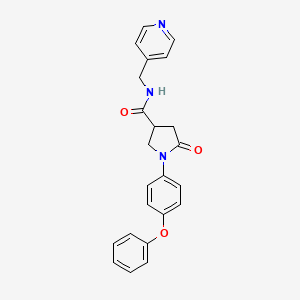
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)
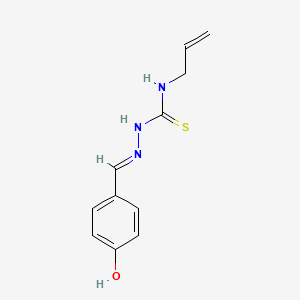
![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
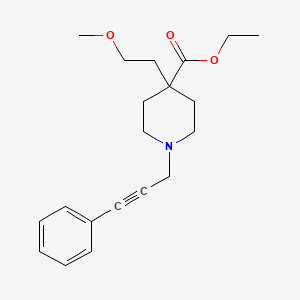
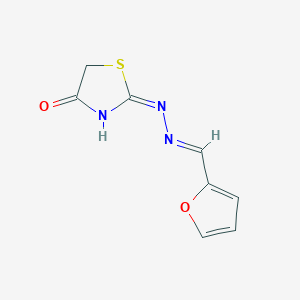
![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)
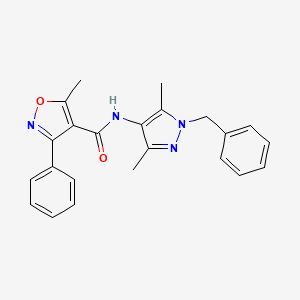
![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)